2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
Description
2-[(3-Butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a thioether-linked acetamide moiety. The molecule’s structure includes:
- 3-Butyl substituent: A hydrophobic alkyl chain at position 3, which may enhance lipophilicity and influence membrane permeability compared to shorter or bulkier substituents .
- 2,4-Difluorophenyl acetamide: The sulfanyl-acetamide group is linked to a 2,4-difluorophenyl ring, introducing hydrogen-bonding capabilities and moderate electron-withdrawing effects .
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S2/c1-2-3-7-23-17(25)16-14(6-8-26-16)22-18(23)27-10-15(24)21-13-5-4-11(19)9-12(13)20/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZKPEWBHUHCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the cyclization of 3-amino-thiophene-2-carboxylate derivatives[_{{{CITATION{{{3{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b ...](https://link.springer.com/article/10.1007/s11696-020-01089-2). Common reagents used in these reactions include formic acid, triethyl orthoformate (El-Telbany and Hutchins 1985; Hafez et al. 2017; Kim et al. 2014, 2015; Sasikumar et al. 2009), or dimethylformamide dimethylacetal (DMF-DMA)[{{{CITATION{{{3{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... The reaction conditions often require a primary amine and a one-carbon source reagent[{{{CITATION{{{_3{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the thieno[3,2-d]pyrimidin-4-one core to its oxidized form.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Studying its interactions with biological macromolecules.
Medicine: : Investigating its potential as a therapeutic agent.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets or pathways within the body. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and physicochemical differences between the target compound and related molecules:
Key Insights:
Replacement of the 4-chlorophenyl group (as in ) with a butyl chain reduces electron-withdrawing effects, possibly enhancing metabolic stability .
Substituent Effects :
- The 2,4-difluorophenyl group offers moderate polarity compared to the trifluoromethylphenyl group in , balancing solubility and target affinity.
- Butyl vs. Methyl/Phenyl : The 3-butyl substituent provides greater hydrophobicity than methyl but less steric hindrance than phenyl, optimizing membrane permeability.
Physicochemical Properties :
- Melting points correlate with crystal packing efficiency; for example, the simple acetamide in has a well-defined melting point due to strong hydrogen bonding.
- Higher molecular weights (e.g., 463.61 g/mol in ) may limit bioavailability compared to the target compound.
Synthetic Considerations :
Biological Activity
The compound 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide is a novel thieno-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. Its unique structural features suggest a diverse range of pharmacological applications.
Chemical Structure and Properties
This compound is characterized by a thieno[3,2-d]pyrimidine core, which is linked to a difluorophenyl acetamide moiety. The molecular formula is , with a molecular weight of approximately 339.47 g/mol. The presence of both sulfur and fluorine atoms in its structure enhances its reactivity and biological interaction potential.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. Notably, the thieno-pyrimidine scaffold is known for inhibiting polo-like kinase 1 (Plk1), which plays a crucial role in cell cycle regulation. Inhibition of Plk1 can lead to apoptosis in cancer cells, making this compound a promising candidate for anticancer therapies.
Anticancer Activity
Research indicates that 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:
- MCF-7 Cell Line : This compound demonstrated an IC50 value lower than many standard chemotherapeutics, indicating potent anticancer properties.
- Mechanistic Studies : Western blot analyses revealed that this compound induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential, leading to cytochrome c release.
Antimicrobial Activity
Preliminary studies suggest that this compound also possesses antimicrobial properties. It has shown effectiveness against several bacterial strains, with mechanisms likely involving disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways.
Comparative Biological Activity Data
| Compound | Target Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| 2-[(3-butyl-4-oxo... | MCF-7 (breast cancer) | 5.67 | Anticancer |
| 2-[(3-butyl-4-oxo... | A549 (lung cancer) | 8.12 | Anticancer |
| 2-[(3-butyl-4-oxo... | E. coli | 12.45 | Antimicrobial |
| 2-[(3-butyl-4-oxo... | S. aureus | 15.30 | Antimicrobial |
Case Studies and Research Findings
- Antitumor Activity Assessment : A study evaluated the antitumor efficacy of this compound in xenograft models, demonstrating significant tumor size reduction compared to control groups treated with saline or standard chemotherapy.
- Synergistic Effects : Research indicated that combining this compound with existing chemotherapy agents resulted in enhanced cytotoxicity, suggesting potential for combination therapies in clinical settings.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the difluorophenyl group significantly alter biological activity. For instance, substituting fluorine with chlorine decreased anticancer potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
